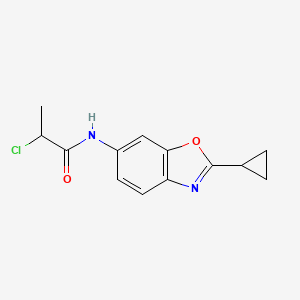

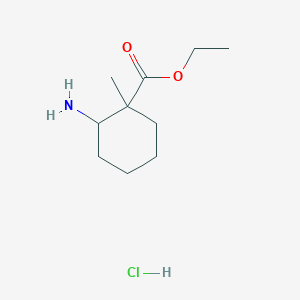

(2-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone” is a complex organic compound that contains several functional groups, including a methoxyphenyl group, a pyridinyl group, and an indolinyl group. These groups are common in many biologically active compounds and pharmaceuticals .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The functional groups present in the molecule could potentially undergo a variety of reactions, including but not limited to, substitution reactions, addition reactions, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a methoxy group could increase the compound’s solubility in certain solvents .Scientific Research Applications

Synthesis and Antimicrobial Activity

A notable application involves the synthesis of compounds structurally related to "(2-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone" for antimicrobial purposes. Kumar et al. (2012) synthesized a series of derivatives and tested their antimicrobial activity, finding that compounds containing a methoxy group exhibited high antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole. This suggests potential applications in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Imaging and Diagnosis Applications

In the realm of diagnostic imaging, particularly for neurodegenerative diseases like Parkinson's disease, Wang et al. (2017) synthesized a PET (Positron Emission Tomography) agent targeting the LRRK2 enzyme. The synthesis of the reference standard and its precursor involved steps that are conceptually similar to those used in synthesizing "this compound," showcasing the compound's relevance in developing diagnostic tools (Wang, Gao, Xu, & Zheng, 2017).

Photoluminescent Materials

Research on photoluminescent materials has also benefited from compounds related to "this compound." Volpi et al. (2017) explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which showed remarkable Stokes' shift and tunable quantum yields. This work highlights the potential use of such compounds in creating low-cost luminescent materials, demonstrating their applicability in materials science (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).

Molecular Structure and Electronic Properties

Cojocaru et al. (2013) conducted theoretical investigations on a pyridylindolizine derivative containing phenyl and phenacyl groups, similar in complexity to "this compound." Their work, which included semi-empirical calculations and experimental studies, aimed at understanding the molecular structure and electronic properties of such compounds. This research provides insights into the electronic structure and potential reactivity of these molecules, which could be pivotal for designing drugs and materials with desired properties (Cojocaru, Rotaru, Harabagiu, & Săcărescu, 2013).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they have a wide range of molecular and cellular effects .

properties

IUPAC Name |

(2-methoxyphenyl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-25-20-5-3-2-4-18(20)21(24)23-13-10-17-14-16(6-7-19(17)23)15-8-11-22-12-9-15/h2-9,11-12,14H,10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGSFGKCUHVINJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2744220.png)

![N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2744222.png)

![1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2744223.png)

![N-(3-acetylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2744225.png)

![3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2744226.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2744227.png)

![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2744229.png)

![4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2744232.png)

![6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2744233.png)